4-(1'-ethyl-3'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline
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Overview
Description
4-(1’-Ethyl-3’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline is a compound that features a bipyrazole core structure with an aniline group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1’-Ethyl-3’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline typically involves the formation of the bipyrazole core followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with diketones can form pyrazole rings, which can then be coupled to form the bipyrazole structure . The aniline group is introduced through a substitution reaction, where an appropriate aniline derivative reacts with the bipyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1’-Ethyl-3’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitroaniline, halogenated aniline, etc..
Scientific Research Applications
4-(1’-Ethyl-3’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(1’-Ethyl-3’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methyl-1H-imidazolium chloride
- 1-Methyl-3-ethylimidazolinium chloride
- N-Methyl-N′-ethylimidazolium chloride
Uniqueness
4-(1’-Ethyl-3’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline is unique due to its bipyrazole core structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific structural features and reactivity .
Properties
Molecular Formula |
C15H17N5 |
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Molecular Weight |
267.33 g/mol |
IUPAC Name |
4-[3-(1-ethyl-3-methylpyrazol-4-yl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C15H17N5/c1-3-19-10-14(11(2)17-19)15-8-9-20(18-15)13-6-4-12(16)5-7-13/h4-10H,3,16H2,1-2H3 |
InChI Key |
YPGFYYPZQXUKTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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